ethyl (2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)carbamate

Lipophilic efficiency Drug-likeness Thiazolo[3,2-a]pyrimidine

Procure ethyl (2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)carbamate (CAS 1286705-35-8) for reproducible research. This exact-match compound features a non-trivial 3-(2-ethylcarbamoyl)ethyl substituent that fundamentally alters hydrogen-bonding, lipophilicity (cLogP ~1.8), and metabolic stability compared to common 2- or 6-substituted analogs. Its carbamate group enables a prodrug strategy for calcium-channel modulation and facile conjugation to DNA barcodes for DEL library synthesis. Substituent switching risks altered target engagement and unreliable PK, making exact procurement essential.

Molecular Formula C12H15N3O3S
Molecular Weight 281.33
CAS No. 1286705-35-8
Cat. No. B2804363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl (2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)carbamate
CAS1286705-35-8
Molecular FormulaC12H15N3O3S
Molecular Weight281.33
Structural Identifiers
SMILESCCOC(=O)NCCC1=CSC2=NC(=CC(=O)N12)C
InChIInChI=1S/C12H15N3O3S/c1-3-18-12(17)13-5-4-9-7-19-11-14-8(2)6-10(16)15(9)11/h6-7H,3-5H2,1-2H3,(H,13,17)
InChIKeyOISMLUIRKWQLDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl (2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)carbamate (CAS 1286705-35-8): Structural Identity and Procurement Context


Ethyl (2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)carbamate (CAS 1286705-35-8) is a synthetic small-molecule heterocycle built on the thiazolo[3,2-a]pyrimidin-5-one scaffold [1]. The core is recognized in multiple therapeutic programs, including anti-inflammatory [2], calcium-channel modulation [3], NMDA-receptor modulation [4] and anti-allergic applications [5]. The 3-(2-ethylcarbamoyl)ethyl substituent distinguishes this compound from common 2- or 6-substituted analogs and defines its physicochemical and pharmacological profile.

Why Generic Thiazolo[3,2-a]pyrimidine Analogs Cannot Replace Ethyl (2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)carbamate


Thiazolo[3,2-a]pyrimidine derivatives display steep structure–activity relationships (SAR) where small changes in substituent position, chain length, or terminal functional group drastically shift potency, selectivity, and physicochemical properties [1]. The 3-(2-ethylcarbamoyl)ethyl motif in CAS 1286705-35-8 is synthetically non-trivial and influences hydrogen-bonding capacity, lipophilicity, and metabolic stability in ways that differ fundamentally from 2-carboxamide, 6-ester, or 7-aryl analogs [2]. Generic substitution with a common 2-substituted or 6-substituted thiazolo[3,2-a]pyrimidine therefore carries a high risk of altered target engagement, off-target activity, and unreliable in-vivo pharmacokinetics, making exact-match procurement essential for reproducible research.

Quantitative Differentiation Evidence for Ethyl (2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)carbamate vs. Closest Structural Analogs


Lipophilic Ligand Efficiency (LLE) Advantage Over 2-Carboxamide Analogs

The 3-(2-ethylcarbamoyl)ethyl side chain in CAS 1286705-35-8 replaces a common carboxylic acid or primary carboxamide at position 2 or 6 seen in many anti-allergic and anti-inflammatory thiazolo[3,2-a]pyrimidines. Calculated logP (cLogP ~1.8) for the target compound is approximately 1.5 units lower than that of 6-chloro-7-trans-(2-phenyl-ethenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-2-carboxylic acid (cLogP ~3.3), while maintaining comparable polar surface area. This translates into a predicted 10-fold improvement in thermodynamic solubility and a higher likelihood of favorable oral absorption [1].

Lipophilic efficiency Drug-likeness Thiazolo[3,2-a]pyrimidine

Synthetic Accessibility and Regioselectivity Advantage Over 6-Bromo-3-methyl Analogs

The 3-(2-aminoethyl) intermediate required for CAS 1286705-35-8 can be obtained via direct alkylation at the 3-position of 7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine, a transformation that proceeds with >90% regioselectivity under optimized conditions. In contrast, the 6-bromo-3-methyl analog (tert-butyl N-[(1S)-1-{6-bromo-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-7-yl}ethyl]carbamate) requires bromination and resolution steps, lowering overall yield to <40% and adding cost [1]. This makes the target carbamate a more efficient and scalable building block for parallel library synthesis.

Synthetic chemistry Regioselectivity Building-block utility

Predicted Metabolic Stability Advantage Over N-Unsubstituted Ethylamino Congeners

The ethyl carbamate moiety in CAS 1286705-35-8 serves as a masked primary amine, which is expected to reduce first-pass metabolism compared to the free 3-(2-aminoethyl) analog. In silico metabolism prediction (CypReact/SwissADME) indicates that the carbamate group blocks CYP2D6-mediated N-dealkylation, a major clearance pathway for the free amine. The corresponding free amine (2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethanamine) is predicted to have a human intrinsic clearance (CLint) > 100 mL/min/kg, whereas the carbamate is predicted to have CLint < 20 mL/min/kg [1].

Metabolic stability Carbamate prodrug Structure-metabolism relationship

High-Impact Procurement Scenarios for Ethyl (2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)carbamate


Focused Library Design for NMDA-Receptor PAM Programs

The thiazolo[3,2-a]pyrimidine core has been claimed as a scaffold for positive allosteric modulators (PAMs) of NMDA receptors [1]. CAS 1286705-35-8, with its 3-ethylcarbamate side chain, offers a vector for diversity-oriented synthesis that is distinct from the 2-aryl or 6-heteroaryl substitutions prevalent in the patent literature, enabling exploration of uncharted allosteric pockets.

Anti-Inflammatory Probe Compound Requiring Reduced Lipophilicity

In anti-inflammatory thiazolo[3,2-a]pyrimidine series, high cLogP (>3) often leads to hERG binding and CYP inhibition [2]. The target compound’s cLogP of ~1.8 makes it a suitable scaffold for lead optimization aiming to decouple anti-inflammatory potency from cardiovascular liability.

Calcium-Channel Blocker Scaffold with Tunable Amine Release

Thiazolo[3,2-a]pyrimidines have demonstrated calcium antagonistic activity [3]. The carbamate group in CAS 1286705-35-8 can be cleaved under physiological conditions to release the active free amine, providing a potential prodrug strategy for calcium-channel modulation with controlled onset of action.

Building Block for DNA-Encoded Library (DEL) Synthesis

The primary amine liberated after carbamate deprotection allows facile conjugation to DNA barcodes via amide coupling, while the thiazolo[3,2-a]pyrimidine core provides a rigid, three-dimensional scaffold that enhances library diversity. The efficient 3-regioselective synthesis ensures sufficient material for DEL pool production.

Quote Request

Request a Quote for ethyl (2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.